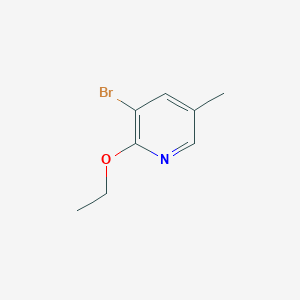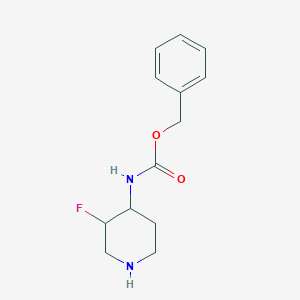
3-Bromo-2-ethoxy-5-methylpyridine
Vue d'ensemble
Description
3-Bromo-2-ethoxy-5-methylpyridine is a brominated pyridine derivative, a class of compounds known for their diverse applications in medicinal chemistry and materials science. The presence of bromine, ethoxy, and methyl groups on the pyridine ring can significantly influence the chemical reactivity and physical properties of the molecule, making it a valuable intermediate for various chemical syntheses and applications.
Synthesis Analysis
The synthesis of brominated pyridine derivatives often involves regioselective halogenation, nucleophilic substitution, and other functional group transformations. For instance, an efficient synthesis route for a related compound, 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, involves the reaction of methyl 2,6-dichloropyridine-3-carboxylate with sodium methoxide, followed by methoxylation, oxidation, and nucleophilic substitution with methylamine, culminating in bromination and hydrolysis to yield the target compound . Similarly, the synthesis of 5'-methyl-2,2'-bipyridine-6-carboxylic acid starts from a 5'-methyl-6-bromo-2,2'-bipyridine building block, indicating that brominated pyridines are key intermediates in the synthesis of more complex molecules .
Molecular Structure Analysis
The molecular structure of brominated pyridines is characterized by the presence of a pyridine ring, a nitrogen-containing heterocycle, which can engage in various bonding interactions. For example, Schiff base compounds containing brominated pyridine units exhibit trans configurations around the C=N double bond and can form stable crystal structures through hydrogen bonding and π-π interactions . The molecular geometry and electronic structure of these compounds can be studied using quantum mechanical methods, such as Density Functional Theory (DFT), which provides insights into vibrational frequencies, HOMO-LUMO energies, and other molecular properties .
Chemical Reactions Analysis
Brominated pyridines participate in a variety of chemical reactions, including nucleophilic aromatic substitution, where the bromine atom can be replaced by other nucleophiles. For example, the amination of 3-bromo-4-ethoxypyridine with potassium amide yields 2-amino-4-ethoxypyridine, with the formation of a pyridyne intermediate being a possible mechanism . Additionally, the reactivity of bromine atoms in these compounds can be exploited to prepare other functionalized pyridines, such as 3-acetylamino-5-ethoxypyridine, through a sequence of substitution and acetylation reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated pyridines, such as melting points, solubility, and reactivity, are influenced by the substituents on the pyridine ring. The presence of electron-withdrawing groups like bromine can affect the acidity of the pyridine nitrogen, while electron-donating groups like methoxy and methyl can impact the nucleophilicity and basicity of the molecule. The thermodynamic properties, such as heat capacity, entropy, and enthalpy changes, can be studied as a function of temperature to understand the stability and reactivity of these compounds . Additionally, the luminescence and thermodynamic properties of lanthanide complexes with brominated pyridines have been investigated, demonstrating their potential in materials science applications .
Applications De Recherche Scientifique
Synthesis and Chemical Reactions
Synthetic Pathways : Studies have explored synthetic routes to create pyridine derivatives, emphasizing the importance of substituents like bromo, ethoxy, and methyl in directing the reactions and product formation. For instance, the synthesis of 2-amino-5-ethoxypyridine from 3-ethoxypyridine via bromo-nitropyridine derivatives highlights the strategic use of bromo substituents in pyridine chemistry (Hertog et al., 2010).
Chemical Properties and Reactions : The bromination of pyridine derivatives and their reactions with other agents have been studied to understand their behavior and applications in further chemical synthesis. For example, the bromination of dihydroxypyridine derivatives demonstrates the selective insertion of bromine based on the substrate's structure (Kolder & Hertog, 2010).
Safety and Hazards
While specific safety data for 3-Bromo-2-ethoxy-5-methylpyridine is not available, similar compounds are considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). They may cause skin irritation, serious eye irritation, and respiratory irritation. They may also be harmful if swallowed, in contact with skin, or if inhaled .
Orientations Futures
Future research could focus on the development of more efficient synthesis methods and the exploration of new reactions involving this compound. For instance, the Suzuki–Miyaura coupling reaction has been widely applied in the field of organic synthesis . Further studies could also explore the potential applications of this compound in various industries.
Propriétés
IUPAC Name |
3-bromo-2-ethoxy-5-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO/c1-3-11-8-7(9)4-6(2)5-10-8/h4-5H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZWWAXJNZMPWRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=N1)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30626651 | |
| Record name | 3-Bromo-2-ethoxy-5-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30626651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
760207-82-7 | |
| Record name | 3-Bromo-2-ethoxy-5-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30626651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![6-Boc-1,4,5,7-tetrahydropyrazolo[3,4-c]pyridine-3-carboxylic acid](/img/structure/B1291410.png)


![7-Benzyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione](/img/structure/B1291420.png)

![[4-(Aminomethyl)oxan-4-yl]methanol](/img/structure/B1291429.png)
